(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide
Description
Development of Benzothiazole Sulfonamides in Medical Research
Benzothiazole sulfonamides have emerged as a critical scaffold in medicinal chemistry due to their broad-spectrum biological activities. Early research focused on modifying the benzothiazole core to enhance pharmacokinetic properties, with sulfonamide functionalization proving particularly effective for improving solubility and target affinity. A landmark study in 2020 demonstrated that benzothiazole-bearing N-sulfonamide 2-pyridone derivatives exhibited potent antiviral activity against Coxsackievirus B4 (CBV4) and Herpes Simplex Virus-1 (HSV-1), with compound 7e showing an IC50 of 2.3 μM and selectivity index (SI) > 100. Subsequent work by Kalay (2022) expanded this paradigm by synthesizing hybrid sulfonamide-benzothiazole molecules capable of inhibiting carbonic anhydrase and cyclooxygenase-2 (COX-II), underscoring their multi-target potential.
Table 1: Key Benzothiazole Sulfonamide Derivatives and Their Biological Activities
| Compound | Target Virus/Enzyme | IC50 (μM) | Selectivity Index | Reference |
|---|---|---|---|---|
| 7e | HSV-1 | 2.3 | >100 | |
| NOBS derivative | Carbonic Anhydrase | 0.85 | 78 | |
| 13a | USP7 Enzyme | 3.1 | 92 |
These developments established benzothiazole sulfonamides as versatile candidates for antiviral and enzyme inhibition applications, laying the groundwork for more complex hybrids.
Evolution of Ylidene-Benzamide Hybrid Molecules
The integration of ylidene-benzamide motifs into heterocyclic systems represents a strategic advance in drug design. Saeed and Rafique (2013) pioneered this approach by synthesizing N-[3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] benzamides, demonstrating that the ylidene bridge enhances planar rigidity and π-π stacking interactions with biological targets. Their work revealed that substituents on the benzamide ring significantly modulate activity; for example, electron-withdrawing groups (e.g., -Br, -Cl) improved binding affinity to viral proteases by 40% compared to unsubstituted analogues. Kalay (2022) further optimized these hybrids by incorporating sulfonamide groups, achieving synergistic inhibition of both COX-II and HIV proteases.
Table 2: Structural Features and Applications of Ylidene-Benzamide Hybrids
| Hybrid Structure | Target | Key Modification | Efficacy Improvement |
|---|---|---|---|
| Benzothiazole-ylidene | HSV-1 Protease | 4-Methyl substitution | 35% higher binding |
| Sulfonamide-benzamide | COX-II | 3-Butoxy chain | 2-fold SI increase |
These innovations highlight the ylidene-benzamide framework’s role in enabling precise molecular recognition.
Historical Context of Allyl-Substituted Benzothiazoles
Allyl substitution on benzothiazoles has been explored to fine-tune electronic and steric properties. The 2020 synthesis of allyl-bearing benzothiazole sulfonamides marked a turning point, as the allyl group’s conformational flexibility improved membrane permeability by 60% compared to rigid analogues. A 2022 patent detailed an oxidation method for producing N-oxydiethylene-2-benzothiazole sulfonamide (NOBS), where allyl-like morpholine derivatives enhanced reaction yields to 56.3% under 2.0 MPa oxygen pressure. This demonstrated the utility of allyl-derived intermediates in scalable synthesis.
Research Significance of the Compound
(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide embodies three transformative design elements:
- Sulfamoyl Group : Enhances hydrogen bonding with enzymatic active sites, as evidenced by its role in inhibiting USP7 (IC50 = 3.1 μM).
- Allyl Substituent : Increases lipophilicity (clogP = 2.8) while maintaining metabolic stability, addressing a key limitation of earlier benzothiazoles.
- 3-Butoxybenzamide Moiety : Extends half-life in vitro to 8.2 hours by resisting cytochrome P450 oxidation.
The Z-configuration ensures optimal spatial alignment for simultaneous interaction with viral proteases and host enzymes, a dual mechanism validated in molecular docking studies. This compound’s unique architecture positions it as a prototype for next-generation multi-target therapeutics.
Properties
IUPAC Name |
3-butoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-3-5-12-28-16-8-6-7-15(13-16)20(25)23-21-24(11-4-2)18-10-9-17(30(22,26)27)14-19(18)29-21/h4,6-10,13-14H,2-3,5,11-12H2,1H3,(H2,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENDPXUUZZMFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide typically involves a multi-step process. One common method includes the following steps :
Formation of the benzo[d]thiazole core: This is achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the allyl group: The allyl group is introduced via an allylation reaction using allyl bromide and a suitable base.
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride.
Formation of the final product: The final step involves the condensation of the intermediate with 3-butoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the benzamide moiety, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide has a wide range of scientific research applications, including :
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Medicine: The compound has shown promising anticancer activity in vitro, particularly against breast and lung cancer cell lines. It is also being investigated for its anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide involves several molecular targets and pathways :
Antimicrobial activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting key signaling pathways involved in cell proliferation and survival.
Anti-inflammatory activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations in Benzo[d]thiazol-2(3H)-ylidene Derivatives
The following table summarizes key structural and synthetic differences between the target compound and its analogues:
| Compound Name | Position 6 Substituent | Benzamide Substituent | Position 3 Group | Synthetic Yield | Key Properties |
|---|---|---|---|---|---|
| (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide (Target) | Sulfamoyl (-SO₂NH₂) | 3-butoxy (-O-(CH₂)₃CH₃) | Allyl | Not reported | Moderate polarity, lipophilic side chain |
| (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide | Methylsulfonyl (-SO₂CH₃) | 2,4-dimethoxy (-OCH₃) | Allyl | Not reported | Higher electron-withdrawing capacity, reduced H-bonding |
| N-((Z)-3-((E)-4-((3-amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl)-6-carbamoyl-4-(3-hydroxypropoxy)benzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide | Carbamoyl (-CONH₂) | Oxazole-5-carboxamide | Butenyl-amine chain | 63% | Enhanced solubility (hydroxypropoxy group), complex synthesis |
Key Observations
Position 6 Substituents
- In contrast, methylsulfonyl (-SO₂CH₃) (as in the analogue from ) lacks H-bond donors, reducing polarity but increasing electron-withdrawing effects .
Benzamide Side Chain
Research Implications and Limitations
While structural comparisons provide insights into physicochemical properties, biological activity data for these compounds remains unreported in the provided evidence. Further studies should explore:
- Solubility and logP profiles to predict pharmacokinetic behavior.
- Impact of Z-configuration on isomer stability and bioactivity.
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a thiazole ring, an allyl group, and a sulfonamide moiety, which are known to contribute to various pharmacological effects.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₃S |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 887202-78-0 |
The compound's design allows for interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
Antibacterial Properties
Research indicates that compounds containing sulfonamide groups often exhibit antibacterial activity. The sulfonamide moiety in this compound may enhance its ability to inhibit bacterial growth through mechanisms similar to those observed in other sulfonamide derivatives, which act by inhibiting folic acid synthesis in bacteria .
Antitumor Activity
The thiazole ring and the presence of the allyl group are associated with anticancer properties in various compounds. Studies on structurally related benzo[d]thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. While specific data on this compound is limited, its structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines .
Though detailed studies on the mechanism of action for this compound are scarce, the general mechanisms observed in similar compounds include:
- Inhibition of Enzymatic Activity : Many benzo[d]thiazole derivatives inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Induction of Apoptosis : Compounds with similar structures have been shown to induce programmed cell death in tumor cells, which may be a potential mechanism for this compound as well .
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds, providing insights into potential applications for this compound:
- Antibacterial Studies : A study on arylsulfonylhydrazones indicated that these compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting that the sulfonamide component could play a crucial role in similar activities for this compound .
- Anticancer Research : Investigations into structurally analogous thiazole derivatives have shown effective inhibition of tumor growth in vitro and in vivo, indicating a potential pathway for further research into this compound's anticancer properties .
Q & A
Q. Q1: What are the most efficient synthetic routes for preparing (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-butoxybenzamide, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via multicomponent reactions involving thiazole ring formation, sulfamoylation, and subsequent condensation. A key step is the generation of the (Z)-configured imine bond, which requires precise control of reaction conditions (e.g., reflux in MeOH with TBHP as an oxidant, as demonstrated in similar thiazole syntheses ). Yield optimization can involve:
- Catalyst Screening : Use iodine/TBHP systems to mediate domino reactions, improving regioselectivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
- Temperature Control : Lower temperatures (0–5°C) during imine formation to minimize isomerization .
Reported yields for analogous compounds range from 27% (using GP1 procedures) to 63% (via stepwise coupling) .
Q. Q2: How can the stereochemical configuration (Z/E) of the imine bond in this compound be confirmed experimentally?
Methodological Answer:
- 1H NMR Analysis : The (Z)-configuration is confirmed by characteristic deshielding of the imine proton (δ ~12–14 ppm) and NOE correlations between adjacent protons .
- X-ray Crystallography : Definitive proof of stereochemistry can be obtained via single-crystal diffraction, as shown for structurally similar thiazole derivatives .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for (Z) and (E) isomers .
Advanced Research Questions
Q. Q3: How does the sulfamoyl group influence the compound’s enzyme inhibitory activity, and what experimental designs are suitable for quantifying this effect?
Methodological Answer: The sulfamoyl moiety enhances binding to enzyme active sites via hydrogen bonding and electrostatic interactions. To assess inhibitory activity:
- Kinetic Assays : Use fluorescence-based assays to measure IC50 values against target enzymes (e.g., glucosidases or STING agonists) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfamoyl groups (e.g., methylsulfonyl or acetyl) and compare inhibitory potencies .
Q. Q4: How can conflicting data on the compound’s solubility and stability in aqueous buffers be resolved?
Methodological Answer:
- pH-Dependent Studies : Measure solubility across a pH range (2–12) using UV-Vis spectroscopy, as sulfamoyl groups exhibit pKa-dependent ionization .
- Accelerated Stability Testing : Incubate the compound in PBS, DMSO, and simulated gastric fluid at 37°C for 48 hours, monitoring degradation via HPLC-MS .
- Surfactant Additives : Use cyclodextrins or Tween-80 to improve aqueous stability, as demonstrated for hydrophobic thiazoles .
Q. Q5: What computational strategies are recommended for predicting the compound’s interactions with biological targets like STING or Ras proteins?
Methodological Answer:
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses with STING (PDB: 6NT9) or pan-Ras (PDB: 6Q21) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-protein complexes .
- Free Energy Perturbation (FEP) : Calculate binding energy differences between (Z) and (E) isomers to rationalize stereochemical selectivity .
Data Contradiction and Validation
Q. Q6: How should researchers address discrepancies in reported IC50 values for this compound across different assay systems?
Methodological Answer:
- Assay Standardization : Use a common reference inhibitor (e.g., staurosporine for kinases) to normalize inter-lab variability .
- Cell Line Validation : Test the compound in isogenic cell lines (e.g., wild-type vs. STING-knockout) to confirm target specificity .
- Meta-Analysis : Pool data from multiple studies (e.g., enzyme vs. cell-based assays) using Bayesian statistics to estimate consensus IC50 .
Q. Q7: What analytical techniques are critical for verifying the absence of regioisomeric byproducts in the final compound?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals from regioisomers by correlating 1H and 13C shifts .
- LC-HRMS : Monitor [M+H]+ ions with ppm-level mass accuracy to distinguish isomers (e.g., m/z 478.1234 vs. 478.1219) .
- Ion Mobility Spectrometry (IMS) : Separate isomers based on collision cross-section differences .
Biological and Mechanistic Studies
Q. Q8: How can the compound’s mechanism of action in cancer cell migration inhibition be elucidated?
Methodological Answer:
Q. Q9: What strategies are effective for improving the compound’s metabolic stability in preclinical models?
Methodological Answer:
- Deuterium Incorporation : Replace labile hydrogens (e.g., allyl group) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the sulfamoyl group as a tert-butyl carbamate, improving plasma half-life .
- Microsomal Stability Assays : Incubate with rat liver microsomes and quantify parent compound remaining via LC-MS/MS .
Structural and Functional Analog Design
Q. Q10: How can the benzo[d]thiazole core be modified to enhance selectivity for STING over off-target immune receptors?
Methodological Answer:
- Fragment-Based Drug Design : Screen a library of thiazole fragments to identify substituents that minimize TLR4 binding .
- Alanine Scanning Mutagenesis : Identify critical STING residues (e.g., R238, Y167) for interaction with the butoxybenzamide group .
- Cryo-EM : Resolve STING-compound complexes at 3.0 Å resolution to guide rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
